molecular formula C21H28N2O2 B1666184 BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)- CAS No. 102453-56-5

BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-

Cat. No. B1666184
M. Wt: 340.5 g/mol
InChI Key: AEGAJUJDRFAOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(8-(p-aminophenoxy)octyl)- is a bioactive chemical.

Scientific Research Applications

Discovery and Synthesis

  • Histone Deacetylase Inhibitor : MGCD0103, a compound related to Benzamide, N-(8-(p-aminophenoxy)octyl)-, has been identified as a selective histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
  • Polymer Synthesis : Chain-growth polycondensation methods have been used to synthesize well-defined aromatic polyamides, including derivatives of Benzamide, N-(8-(p-aminophenoxy)octyl)- (Yokozawa et al., 2002).

Chemical Processes and Properties

  • Chemoselective N-benzoylation : Benzamide derivatives, including N-(2-hydroxyphenyl)benzamides, have been synthesized using chemoselective N-benzoylation methods (Singh et al., 2017).
  • NO Production Inhibition : New benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide (NO) production in microglia cells (Kim et al., 2009).

Applications in Material Science

  • Polyamide Synthesis : Synthesis of poly (N-octyl-p-benzamide)s with low polydispersities has been investigated, which could have applications in material science (Yokozawa et al., 2005).
  • Metalloligands for Magnets : Benzamide derivatives have been used to create metalloligands for designing single-molecule and single-chain magnets (Costes et al., 2010).

Medicinal Applications

  • Neuroleptic Activity : Benzamide derivatives have been synthesized and evaluated for potential neuroleptic activity, showing inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).
  • Antioxidant Activity : Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation, which plays a role in understanding their antioxidant activity (Jovanović et al., 2020).

properties

CAS RN

102453-56-5

Product Name

BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[8-(4-aminophenoxy)octyl]benzamide

InChI

InChI=1S/C21H28N2O2/c22-19-12-14-20(15-13-19)25-17-9-4-2-1-3-8-16-23-21(24)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17,22H2,(H,23,24)

InChI Key

AEGAJUJDRFAOLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS RN

102453-56-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(8-(p-aminophenoxy)octyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
Reactant of Route 2
Reactant of Route 2
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
Reactant of Route 3
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
Reactant of Route 4
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
Reactant of Route 5
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
Reactant of Route 6
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.